molecular formula C42H71N5O14S B1163698 N-Dodecanoyl-NBD-sulfatide

N-Dodecanoyl-NBD-sulfatide

Cat. No.: B1163698
M. Wt: 901
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecanoyl-NBD-sulfatide (C42H71N5O14S; molecular weight: 902.11 g/mol) is a synthetic, fluorescently labeled sulfatide analog. It features a dodecanoyl (C12:0) acyl chain and a nitrobenzoxadiazole (NBD) fluorophore conjugated to the sulfatide backbone . With >98% purity, it serves as a critical tool in sulfatide research, particularly for tracking lipid metabolism, membrane dynamics, and lysosomal storage disorders . The compound is stored at -20°C in dry conditions and dissolves in chloroform/methanol (2:1) .

Properties

Molecular Formula

C42H71N5O14S

Molecular Weight

901

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C12:0-NBD-Sulfatide;  N-Dodecanoyl-NBD-lyso-sulfatide;  N-Dodecanoyl-NBD-sphingosyl-beta-D-galactoside-3-sulfate

Origin of Product

United States

Scientific Research Applications

Cellular Uptake and Metabolism Studies

N-Dodecanoyl-NBD-sulfatide is extensively used to investigate the cellular uptake and metabolism of sulfatides. A notable study demonstrated that the compound can be utilized in in vitro assays to analyze the degradation pathways of sulfatides in various cell types. For instance, the loading efficiency of NBD-sulfatide was enhanced using a novel method termed "translipofection," which facilitated a three- to four-fold increase in cellular uptake compared to traditional methods . This enhanced uptake allows researchers to accurately measure the turnover of sulfatides in cells, particularly in models of lysosomal storage diseases.

Research on Lysosomal Storage Diseases

This compound has been instrumental in studying lysosomal storage disorders such as metachromatic leukodystrophy (MLD). In a study involving patient-derived fibroblasts, this compound was shown to accumulate in cells with defective sulfatide degradation pathways due to arylsulfatase A deficiency. The fluorescent signal from the compound enabled researchers to visualize and quantify the impaired metabolic turnover of sulfatides in these cells . This application is critical for understanding disease mechanisms and developing potential therapeutic strategies.

Investigating Glycolipid Functions

Sulfatides, including this compound, play significant roles in various biological processes such as cell signaling, immune response, and nervous system function. Research indicates that these glycolipids are involved in modulating inflammation and immune responses . By employing this compound as a probe, scientists can elucidate the functional roles of sulfatides in these contexts, providing insights into their contributions to health and disease.

Fluorescent Labeling for Imaging Studies

The fluorescent properties of this compound make it an excellent candidate for imaging studies. Its incorporation into lipid membranes allows for real-time visualization of lipid dynamics within cells using fluorescence microscopy. This capability has been utilized to track the intracellular trafficking of sulfatides and their interactions with other cellular components . Such imaging studies are vital for understanding how glycolipids contribute to cellular organization and function.

Therapeutic Research and Drug Development

This compound has potential implications in therapeutic research, particularly concerning substrate reduction therapies for lysosomal storage disorders. By elucidating the metabolic pathways involving sulfatides, researchers can identify targets for drug development aimed at enhancing sulfatide degradation or compensating for enzyme deficiencies . This approach holds promise for developing novel treatments for conditions like Krabbe disease and MLD.

Data Table: Summary of Applications

Application Area Description Key Findings
Cellular Uptake StudiesInvestigating mechanisms of sulfatide uptake using translipofection methodsEnhanced uptake by 3-4 times compared to traditional methods
Lysosomal Storage Disease ResearchAnalyzing sulfatide metabolism in patient-derived fibroblastsAccumulation observed in arylsulfatase A deficient cells
Glycolipid Function InvestigationExploring roles of sulfatides in immune response and signalingSulfatides modulate inflammation and immune functions
Imaging StudiesReal-time visualization of lipid dynamics using fluorescence microscopyTracking intracellular trafficking and interactions
Therapeutic ResearchIdentifying potential drug targets for lysosomal storage disordersInsights into substrate reduction therapies for diseases like Krabbe disease

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between N-Dodecanoyl-NBD-sulfatide and structurally or functionally related sulfatides/sphingolipids:

Compound Acyl Chain Modification Molecular Weight (g/mol) Purity Key Applications References
This compound C12:0 NBD fluorophore 902.11 >98% Fluorescent tracking, internal standards
N-Tetracosanoyl-sulfatide (C24:0) C24:0 None ~1,050 (estimated) >98% Lipid raft studies, disease biomarkers
N-Hexanoyl-biotin-sulfatide (C6:0) C6:0 Biotin tag ~800 (estimated) >98% Affinity purification, ELISA
N-Dodecanoyl-NBD-lactosylceramide C12:0 NBD + lactose head group ~1,100 (estimated) >98% Glycolipid trafficking, membrane biology
N-Glycinated lyso-sulfatide None Glycine modification ~600 (estimated) >98% Enzyme assays, lysosomal function studies
Key Observations:

Acyl Chain Length : Shorter chains (e.g., C6:0 in biotin-sulfatide) enhance solubility but reduce membrane anchoring efficiency compared to C12:0 or C24:0 analogs .

Fluorophores vs. Biotin : NBD enables real-time fluorescence microscopy, whereas biotin supports pull-down assays and protein interaction studies .

Head Group Modifications: Lactosylceramide derivatives (e.g., N-Dodecanoyl-NBD-lactosylceramide) target distinct metabolic pathways compared to sulfatides .

Research Findings and Limitations

Advantages of this compound

  • Sensitivity: The NBD fluorophore allows detection at nanomolar concentrations, surpassing unlabeled sulfatides in dynamic assays .
  • Versatility : Compatible with lipid extraction protocols and thin-layer chromatography (TLC), unlike larger biotinylated analogs .

Limitations

  • Photostability : NBD fluorescence degrades under prolonged UV exposure, limiting its use in long-term imaging compared to newer dyes (e.g., BODIPY) .

Preparation Methods

Table 1: Stock Solution Preparation Guidelines

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM1.1085 mL5.5426 mL11.0852 mL
5 mM0.2217 mL1.1085 mL2.217 mL
10 mM0.1109 mL0.5543 mL1.1085 mL
Adapted from GlpBio’s solubility table.

Solubilization Strategies for Experimental Use

Protein-Assisted Solubilization Using Bovine Serum Albumin (BSA)

BSA complexes enhance solubility in aqueous systems. A validated protocol involves:

  • Dissolving 1 mg of this compound in 1.1085 mL chloroform:methanol (2:1).

  • Evaporating the solvent under nitrogen and reconstituting in 200 µL ethanol.

  • Injecting the ethanolic solution into a phosphate buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4) containing 0.34 mg/mL fatty acid-free BSA.

  • Storing the final solution (5 µM lipid + 5 µM BSA) at -20°C for up to 1 month.

Detergent-Mediated Solubilization with CHAPS

For membrane incorporation studies:

  • Combine 15 nmol of this compound with 1.1 mg CHAPS detergent in 10 µL phosphate buffer.

  • Sonicate for 3 minutes to disperse lipid-detergent micelles.

  • Use immediately for cell culture or liposome preparation.

Ethanol/Dodecane Mixtures for Tissue Homogenates

Ethanol/dodecane (98:2 v/v) minimizes lipid aggregation:

  • Dissolve the compound in ethanol/dodecane (1% final concentration).

  • Add phosphate buffer (pH 7.4) and sonicate for 3 minutes.

  • Centrifuge at 12,000×g for 5 minutes to remove particulates.

Table 2: Solubilization Method Comparison

MethodSolvent SystemOptimal Use CaseStability
BSA ComplexationEthanol/Phosphate BufferCell Culture Studies1 month at -20°C
CHAPS DetergentCHAPS/Phosphate BufferLiposome Incorporation<24 hours at 4°C
Ethanol/DodecaneEthanol/Dodecane (98:2)Tissue Homogenates1 week at -20°C
Synthesized from Sapphire Bioscience protocols.

In Vivo Formulation for Pharmacokinetic Studies

GlpBio’s In Vivo Formulation Calculator provides a stepwise approach:

  • Master Liquid Preparation :

    • Dissolve this compound in DMSO at 10 mg/mL. If precipitation occurs, warm to 37°C and sonicate.

  • Working Solution Formulation :

    • Combine 10 µL master liquid with 30 µL PEG300, 5 µL Tween 80, and 55 µL ddH₂O.

    • Vortex for 1 minute and centrifuge at 12,000×g to clarify.

  • Alternative for Oral Administration :

    • Mix DMSO master liquid with corn oil (1:3 ratio) and sonicate.

Analytical Validation and Quality Control

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Fluorescence Quantification

Troubleshooting Common Preparation Issues

IssueCauseSolution
PrecipitationSolvent evaporationAdd 5% DMSO and sonicate
Fluorescence LossRepeated freeze-thawAliquot into single-use vials
Cellular ToxicityDMSO concentration >1%Dilute in culture medium
Compiled from GlpBio and Sapphire Bioscience guidelines .

Q & A

Q. What analytical strategies validate the use of this compound as an internal standard in lipidomics workflows?

  • Answer : Spike the compound into biological matrices (e.g., plasma, brain homogenates) at known concentrations. Perform spike-recovery experiments using LC-MS/MS with multiple reaction monitoring (MRM) for sulfatide species. Calculate extraction efficiency and matrix effects using the formula: Recovery (%)=Measured concentrationSpiked concentration×100\text{Recovery (\%)} = \frac{\text{Measured concentration}}{\text{Spiked concentration}} \times 100

    Cross-validate with deuterated sulfatide standards to ensure specificity .

Methodological Notes

  • Data Contradiction Resolution : Apply the National Research Council’s guidelines for statistical validation, including sensitivity analyses and replication in independent cohorts .
  • Reproducibility : Document all solvent ratios, incubation times, and instrument settings in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.